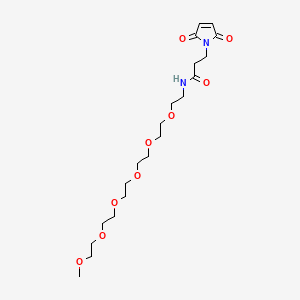

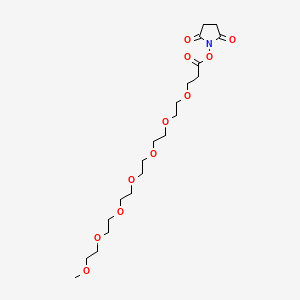

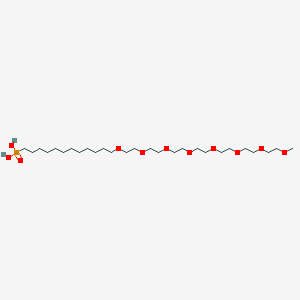

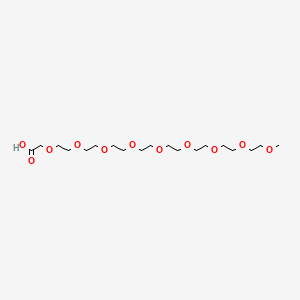

![molecular formula C20H14Cl2FN5O2S B609364 N-[2-chloro-5-[4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]pyridin-3-yl]methanesulfonamide CAS No. 1952236-05-3](/img/structure/B609364.png)

N-[2-chloro-5-[4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]pyridin-3-yl]methanesulfonamide

Vue d'ensemble

Description

The compound “N-[2-chloro-5-[4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]pyridin-3-yl]methanesulfonamide” is a chemical compound with the CAS Number: 1952236-05-3. It has a linear formula of C20H14Cl2FN5O2S .

Molecular Structure Analysis

The InChI code for this compound is 1S/C20H14Cl2FN5O2S/c1-31(29,30)28-18-7-12(9-24-19(18)22)11-2-5-17-14(6-11)20(26-10-25-17)27-13-3-4-16(23)15(21)8-13/h2-10,28H,1H3,(H,25,26,27) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a solid at room temperature. It has a molecular weight of 478.33 .Applications De Recherche Scientifique

Dual Inhibitor of EGFR and PI3K Signaling Pathways

MTX-211 is a first-in-class dual inhibitor of the epidermal growth factor receptor (EGFR) and phosphoinositide-3 kinase (PI3K) signaling pathways . It has a compelling pharmaceutical profile and could enhance the effectiveness of mitogen-activated protein kinase kinase (MEK) inhibitor therapy in colorectal tumors with KRAS mutations .

Resistance Mechanism in Cancer Cells

The overexpression of the ATP-binding cassette (ABC) drug transporter ABCG2, a prevalent mechanism associated with multidrug resistance (MDR), could diminish the effectiveness of MTX-211 in human cancer cells . The drug efflux activity of ABCG2 substantially decreases the intracellular accumulation of MTX-211 in cancer cells .

Effect on EGFR and PI3K Pathways

The cytotoxicity and effectiveness of MTX-211 in suppressing the activation of the EGFR and PI3K pathways are significantly attenuated in cancer cells overexpressing ABCG2 .

Interaction with ABCG2

The enhancement of the MTX-211-stimulated ATPase activity of ABCG2 and the computational molecular docking analysis illustrating the binding of MTX-211 to the substrate-binding sites of ABCG2 offer a further indication for the interaction between MTX-211 and ABCG2 .

Inhibition of GSH Synthesis

MTX-211 inhibits intracellular glutathione (GSH) metabolism, leading to a decrease in GSH levels and an increase in reactive oxygen species . GSH supplementation partly reverses the inhibitory effects of MTX-211 .

Effect on Keap1/NRF2/GCLM Signaling Pathway

MTX-211 promotes NRF2 protein ubiquitinated degradation via facilitating the binding of Keap1 and NRF2, subsequently resulting in the downregulated expression of GCLM, which plays a vital role in GSH synthesis . This effectively inhibits bladder cancer cell proliferation .

Potential Therapeutic Agent for Cancer

Given its effects on EGFR and PI3K pathways, ABCG2 interaction, and GSH synthesis, MTX-211 could be a promising therapeutic agent for cancer .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with this compound are H315-H319, which indicate that it causes skin irritation and serious eye irritation . The precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

Mécanisme D'action

MTX-211, also known as N-(2-chloro-5-(4-((3-chloro-4-fluorophenyl)amino)quinazolin-6-yl)pyridin-3-yl)methanesulfonamide, is a first-in-class dual inhibitor with a compelling pharmaceutical profile .

Target of Action

MTX-211 targets both the epidermal growth factor receptor (EGFR) and phosphoinositide-3 kinase (PI3K) signaling pathways . These pathways play crucial roles in cell proliferation, survival, and differentiation, making them important targets for cancer therapy .

Mode of Action

MTX-211 functions as a dual inhibitor, suppressing the activation of the EGFR and PI3K pathways . This inhibition results in decreased cell proliferation and increased apoptosis, contributing to its antitumor effects .

Biochemical Pathways

MTX-211 affects multiple biochemical pathways. It inhibits intracellular glutathione (GSH) metabolism, leading to a decrease in GSH levels and an increase in reactive oxygen species . This disruption of GSH metabolism can induce oxidative stress, leading to cell death . Additionally, MTX-211 can suppress the activation of the EGFR and PI3K pathways, which are often overactive in cancer cells .

Pharmacokinetics

MTX-211 exhibits a favorable pharmaceutical profile, possessing sub- to low nanomolar potency against both targets . It has over 70% oral bioavailability, indicating good absorption and distribution within the body . The drug efflux activity of the atp-binding cassette (abc) drug transporter abcg2 can decrease the intracellular accumulation of mtx-211 in cancer cells , potentially affecting its bioavailability and efficacy.

Result of Action

The cytotoxicity and effectiveness of MTX-211 in suppressing the activation of the EGFR and PI3K pathways are significantly attenuated in cancer cells overexpressing ABCG2 . Despite this, MTX-211 still exhibits strong in vivo single-agent efficacy against multiple BRAF mt and KRAS mt colorectal cancer models .

Action Environment

The action of MTX-211 can be influenced by environmental factors. For instance, the overexpression of ABCG2, a prevalent mechanism associated with multidrug resistance (MDR), can diminish the effectiveness of MTX-211 in human cancer cells . This suggests that the tumor microenvironment and genetic factors can influence the compound’s action, efficacy, and stability.

Propriétés

IUPAC Name |

N-[2-chloro-5-[4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]pyridin-3-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2FN5O2S/c1-31(29,30)28-18-7-12(9-24-19(18)22)11-2-5-17-14(6-11)20(26-10-25-17)27-13-3-4-16(23)15(21)8-13/h2-10,28H,1H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYKCXXNIKKSBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(N=CC(=C1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl2FN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-chloro-5-[4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]pyridin-3-yl]methanesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.